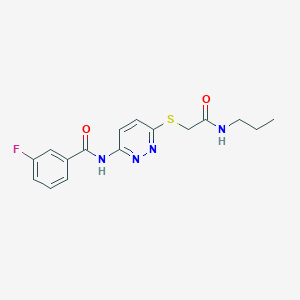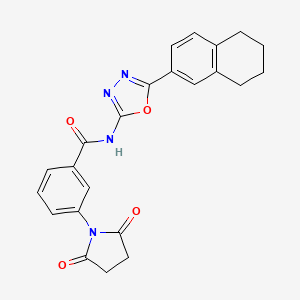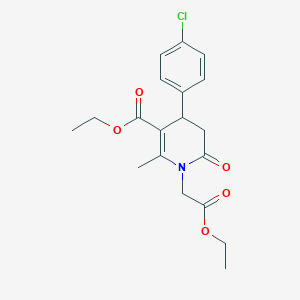![molecular formula C9H14Cl2N4O B3003128 6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride CAS No. 1306605-36-6](/img/structure/B3003128.png)
6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride" is a derivative of the pyrazolopyrimidinone family, which is a class of compounds known for their diverse biological activities. This particular compound has not been directly studied in the provided papers, but related compounds have been synthesized and evaluated for various properties, including antimicrobial activity and potential as anti-inflammatory drugs.
Synthesis Analysis
The synthesis of pyrazolopyrimidinone derivatives typically involves the reaction of various reagents containing a primary amino group with a pyrazolopyrimidinone scaffold. For instance, a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones was prepared using a simple synthetic procedure involving ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates and primary amino group reagents . Another method includes the use of heteropolyacids as catalysts for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide and aromatic aldehyde . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidinone derivatives is characterized by intramolecular hydrogen bonding, which can significantly influence the electronic structure and reactivity of these molecules. For example, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate features two intramolecular N-H...O bonds, which contribute to the planarity of the rings formed by these hydrogen bonds . Such structural features are likely to be present in the compound "6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride" as well.
Chemical Reactions Analysis
The reactivity of pyrazolopyrimidinone derivatives can be influenced by the presence of functional groups and the overall electronic structure. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent LY231514 involved a palladium-catalyzed C-C coupling reaction, demonstrating the potential for these compounds to participate in complex chemical reactions . The presence of amino and methyl groups in the compound of interest suggests that it may also be amenable to similar types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidinone derivatives are influenced by their molecular structure and the nature of their substituents. While the specific properties of "6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride" are not detailed in the provided papers, related compounds have been shown to exhibit a range of activities. For example, certain pyrazolo[1,5-a]pyrimidin-7-ones have been identified as a new class of nonsteroidal anti-inflammatory drugs with a lack of ulcerogenic activity, highlighting the therapeutic potential of this chemical class . The antimicrobial evaluation of similar compounds, however, has not shown significant activity .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Synthesis and Evaluation of Anticancer Agents : Research has shown that derivatives of pyrazolopyrimidines exhibit potential as anticancer agents. For example, certain pyrazolopyrimidines demonstrated cytotoxic activities against cancer cell lines like HCT-116 and MCF-7, indicating their potential in cancer treatment (Rahmouni et al., 2016). Similarly, other studies have synthesized and tested novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing significant antitumor activity on human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Anti-Inflammatory Applications
- Nonsteroidal Anti-Inflammatory Drug Development : A study on pyrazolo[1,5-a]pyrimidines indicated their use as nonsteroidal anti-inflammatory drugs (NSAIDs) without ulcerogenic activity. This makes them potentially safer alternatives to traditional NSAIDs (Auzzi et al., 1983).
Antimicrobial Activity
- Antimicrobial and Antifungal Agents : Certain pyrazolopyrimidines have been tested for antimicrobial activity. Although some derivatives did not show significant activity, the exploration in this field continues to be of interest for developing new antimicrobial agents (Bruni et al., 1996). Other compounds in this class have shown good to excellent antimicrobial activity, highlighting their potential in combating bacterial and fungal infections (Hafez et al., 2016).
Potential as Serotonin Receptor Antagonists
- 5-HT6 Receptor Antagonistic Activity : Research into pyrazolo[1,5-a]pyrimidines also includes their application as serotonin 5-HT6 receptor antagonists, which can be relevant in treating various neurological disorders (Ivachtchenko et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(aminomethyl)-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.2ClH/c1-5-7(4-10)6(2)13-8(11-5)3-9(14)12-13;;/h3H,4,10H2,1-2H3,(H,12,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRZOJOMLDLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC(=O)NN12)C)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)

![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B3003054.png)
![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)
![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)